molecular formula C11H12INO B1406499 N-Cyclopropyl-2-(3-iodophenyl)acetamide CAS No. 1609678-45-6

N-Cyclopropyl-2-(3-iodophenyl)acetamide

Cat. No. B1406499
CAS RN: 1609678-45-6
M. Wt: 301.12 g/mol
InChI Key: URLSYCJNLVCRHI-UHFFFAOYSA-N
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Description

“N-Cyclopropyl-2-(3-iodophenyl)acetamide” is a chemical compound . It has been mentioned in the context of being a potential process-related impurity of trametinib, an anti-cancer drug . The CAS number for this compound is 1609678-45-6.


Physical And Chemical Properties Analysis

“N-Cyclopropyl-2-(3-iodophenyl)acetamide” is a solid . Its empirical formula is C8H8INO , and its molecular weight is 261.06 .

Scientific Research Applications

  • Melatonin Receptor Ligands N-Cyclopropyl-2-(3-iodophenyl)acetamide derivatives have been studied for their affinity towards melatonin receptors. These compounds, particularly N-(arylcyclopropyl)acetamides, have shown promising results in binding to chicken brain melatonin receptors and human MT1 and MT2 receptors. Such compounds are being explored for their potential in treating sleep disorders and other conditions related to melatonin dysregulation (Morellato et al., 2013).

  • Conformational Studies N-Cyclopropyl-2-(3-iodophenyl)acetamide and its derivatives exhibit unique conformational behaviors. NMR studies combined with ab initio calculations have revealed significant differences in the conformation of these compounds compared to other aliphatic secondary acetamides. This includes variations in E-rotamer populations and ortho conformations, which are unusual for secondary acetamides (Gonzalez‐de‐Castro et al., 2015).

  • GPR119 Agonists for Diabetes Treatment Research into phenoxy cyclopropyl phenyl acetamide derivatives, which include N-Cyclopropyl-2-(3-iodophenyl)acetamide structures, has identified these compounds as potent and selective agonists of GPR119. These are being investigated for their role in the treatment of diabetes, given their potential in improving insulin secretion and glucose homeostasis (Zhu et al., 2017).

  • Electron Impact Studies The molecule and its derivatives have been subjected to electron impact studies. These studies have focused on the cyclization reactions of N-(ortho-cyclopropylphenyl)acetamide derivatives under electron impact, providing insights into potential chemical transformations and reactions these compounds can undergo under specific conditions (Lebedev et al., 1998).

  • Synthesis of New Molecules N-Cyclopropyl-2-(3-iodophenyl)acetamide serves as a precursor in the synthesis of various novel molecules. For instance, its structural characteristics have been used in the synthesis of constrained analogs, exploring its potential in creating new compounds with specific biological activities (Ollero et al., 1999).

  • Nonlinear Optical Properties Investigations into the nonlinear optical properties of compounds including N-Cyclopropyl-2-(3-iodophenyl)acetamide derivatives have been carried out. These studies aim to understand the potential of such compounds in applications like photonic devices, optical switches, and modulators (Castro et al., 2017).

properties

IUPAC Name

N-cyclopropyl-2-(3-iodophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO/c12-9-3-1-2-8(6-9)7-11(14)13-10-4-5-10/h1-3,6,10H,4-5,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLSYCJNLVCRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-2-(3-iodophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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